3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride
Description
3-(4-Chlorophenyl)-1H-pyrazole-4-sulfonylchloride is a heterocyclic compound featuring a pyrazole core substituted with a 4-chlorophenyl group at position 3 and a sulfonyl chloride (-SO₂Cl) group at position 4. This structure confers high reactivity due to the electron-withdrawing nature of the 4-chlorophenyl group and the electrophilic sulfonyl chloride moiety, making it a valuable intermediate in synthesizing sulfonamides, agrochemicals, and pharmaceuticals .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-7-3-1-6(2-4-7)9-8(5-12-13-9)16(11,14)15/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPCFVVFUPJAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248922-84-0 | |
| Record name | 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation of Hydrazines with β-Diketones
This method involves reacting 4-chlorophenyl-substituted β-diketones with hydrazine derivatives. For example, 1-(4-chlorophenyl)ethan-1-one reacts with hydrazine hydrate in ethanol under reflux to yield 3-(4-chlorophenyl)-1H-pyrazole. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration. Key parameters include:
Vilsmeier-Haack Reaction for Functionalized Pyrazoles
The Vilsmeier-Haack reaction introduces aldehyde groups to the pyrazole ring, enabling subsequent sulfonation. A mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl₃) generates the Vilsmeier reagent, which reacts with 3-(4-chlorophenyl)-1H-pyrazole to form the 4-carbaldehyde derivative. Critical conditions include:
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Reagent stoichiometry : DMF:POCl₃ ratio of 1:2 for maximal electrophilicity.
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Temperature : 70–80°C for 5 hours to ensure complete formylation.
Sulfonation and Chlorination Strategies
Direct Sulfonation Using Chlorosulfonic Acid
Chlorosulfonic acid (ClSO₃H) is the most common sulfonating agent for pyrazole derivatives. The reaction typically proceeds as follows:
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Sulfonation : 3-(4-chlorophenyl)-1H-pyrazole reacts with ClSO₃H in chloroform at 0–60°C to form the sulfonic acid intermediate.
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Chlorination : Thionyl chloride (SOCl₂) is added to convert the sulfonic acid to sulfonyl chloride.
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Solvent : Chloroform or dichloromethane for improved reagent miscibility.
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Molar ratio : 1:5 pyrazole:ClSO₃H for complete sulfonation.
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Reaction time : 10–12 hours at 60°C.
Mechanistic Insights :
Alternative Sulfonyl Chloride Synthesis via Thionyl Chloride
A patent by CN103923012A describes a one-pot method using thionyl chloride (SOCl₂) as both solvent and chlorinating agent. Key steps include:
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Dissolving 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonic acid in excess SOCl₂.
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Adding catalytic DMF (0.05–0.5 equiv) to activate the reaction.
Advantages :
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Eliminates separate sulfonation and chlorination steps.
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Higher yields (up to 78%) due to in situ generation of reactive intermediates.
Reaction Optimization and Yield Data
| Parameter | Chlorosulfonic Acid Method | Thionyl Chloride Method |
|---|---|---|
| Temperature | 60°C | 80°C |
| Time | 12 h | 24 h |
| Solvent | Chloroform | Thionyl chloride |
| Catalyst | None | DMF (0.1 equiv) |
| Yield | 65–70% | 70–78% |
Key Observations :
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The thionyl chloride method offers superior yields but requires longer reaction times.
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Catalytic DMF enhances chloride displacement by stabilizing reactive intermediates.
Purification and Characterization
Isolation Techniques
Analytical Data
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¹H NMR : Aromatic protons appear as multiplets at δ 7.25–7.90 ppm, while the pyrazole C-H resonates as a singlet near δ 8.67 ppm.
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IR Spectroscopy : Strong peaks at 1180 cm⁻¹ (S=O) and 750 cm⁻¹ (C-Cl).
Applications and Derivatives
3-(4-Chlorophenyl)-1H-pyrazole-4-sulfonyl chloride is a versatile precursor for:
Chemical Reactions Analysis
Types of Reactions: 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Medicinal Chemistry
3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Agents : Derivatives of this compound have shown promise in reducing inflammation, comparable to well-known anti-inflammatory drugs such as celecoxib .
- Antimicrobial Activity : Studies indicate that pyrazole derivatives exhibit significant antibacterial properties against strains like Salmonella typhi and Bacillus subtilis, with structure-activity relationship (SAR) analyses suggesting that electron-withdrawing groups enhance efficacy .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong |
| Other strains tested | Weak to moderate |
The biological activities of this compound derivatives have been extensively studied:
- Anticancer Properties : In vitro assays have demonstrated that certain derivatives inhibit cell proliferation in various cancer cell lines, indicating potential for further development as anticancer agents .
- Anti-inflammatory Mechanism : Animal model studies reported reduced paw edema when treated with pyrazole derivatives, suggesting effective anti-inflammatory action .
Synthesis of Complex Molecules
This compound is utilized as a building block for synthesizing more complex molecules in organic chemistry. Its sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Antibacterial Efficacy : A series of pyrazole derivatives were tested against multi-drug resistant bacterial strains, showing varying degrees of antibacterial activity.
- Anti-inflammatory Effects : In a study involving carrageenan-induced inflammation in rats, treatment with the compound resulted in significant reduction of paw swelling.
- Anticancer Screening : Research indicated that specific derivatives significantly inhibited proliferation in human cancer cell lines, prompting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects . The compound’s ability to form stable complexes with proteins makes it a valuable tool for studying protein function and enzyme inhibition .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on constituent atomic masses.
Structural Differences and Reactivity
- Electron Effects : The 4-chlorophenyl group in the target compound enhances electrophilicity at the sulfonyl chloride site compared to alkyl-substituted analogs like 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride. This increases its utility in nucleophilic substitution reactions to form sulfonamides (e.g., (R)-SLV 319) .
- Steric Hindrance : The bulkier 4-chlorophenyl group may reduce reaction rates compared to smaller substituents (e.g., methyl or ethyl), as seen in .
- Functional Groups: Unlike the propenone derivative in , the sulfonyl chloride group in the target compound enables diverse derivatization pathways.
Noncovalent Interactions
The electron density distribution () suggests that the 4-chlorophenyl group in the target compound participates in van der Waals interactions and π-stacking, which influence crystal packing and solubility. Alkyl-substituted analogs () rely more on hydrophobic interactions due to their lipophilic substituents.
Biological Activity
3-(4-Chlorophenyl)-1H-pyrazole-4-sulfonylchloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 4-chlorophenyl group and a sulfonyl chloride moiety. Its chemical structure is essential for its interaction with biological targets, influencing its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising antifungal and antitubercular properties. In vitro studies indicated effective inhibition against strains of Mycobacterium tuberculosis and pathogenic fungi .
- Antiviral Activity : Related pyrazole derivatives have been evaluated for their antiviral effects against RNA and DNA viruses. Some derivatives demonstrated significant inhibition of viral replication, particularly against the human respiratory syncytial virus (RSV) and yellow fever virus (YFV) .
The mechanism of action for this compound is thought to involve the inhibition of specific enzymes or receptors. The sulfonyl group can enhance binding affinity to target proteins, potentially modulating their activity. This interaction may lead to downstream effects that contribute to the observed biological activities.
Structure-Activity Relationship (SAR)
SAR studies have been crucial in understanding how modifications to the pyrazole scaffold affect biological activity. For instance:
- Substituents at the C4 Position : Variations in the substituents at the C4 position of the pyrazole ring have been systematically explored, revealing that certain functional groups can significantly enhance antimicrobial potency .
- Comparison with Other Pyrazole Derivatives : Compounds structurally related to this compound have been synthesized and tested for their biological activities. These studies highlight how changes in substituents can lead to improved efficacy against various pathogens .
Case Studies and Experimental Findings
Several studies have reported on the biological evaluation of this compound:
- Antifungal Activity : A study demonstrated that derivatives of this compound exhibited strong antifungal activity against multiple strains, suggesting potential as therapeutic agents for fungal infections .
- Antitubercular Activity : Another investigation reported that certain pyrazole derivatives showed effective inhibition of Mycobacterium tuberculosis with minimal cytotoxicity towards human cell lines, indicating a favorable therapeutic index .
- Antiviral Evaluation : In antiviral assays, derivatives were tested against a range of viruses, showing selective inhibition of replication pathways in RSV and other viruses, underscoring their potential as antiviral agents .
Table 1: Biological Activities of this compound Derivatives
Q & A
Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-1H-pyrazole-4-sulfonylchloride, and how are reaction conditions optimized?
The synthesis typically involves refluxing intermediates (e.g., 4-6) with chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol . Key parameters include solvent choice (e.g., xylene for high boiling point), stoichiometry of chloranil (1.4 mmol per 1 mmol substrate), and reaction monitoring using TLC to confirm completion . Optimization focuses on minimizing side reactions (e.g., over-oxidation) by controlling temperature and reaction time.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR spectroscopy identifies functional groups (e.g., sulfonyl chloride resonance at ~δ 3.5–4.5 ppm for protons adjacent to S=O) and confirms regiochemistry.
- X-ray crystallography resolves molecular geometry (e.g., dihedral angles between pyrazole and chlorophenyl rings) and validates purity, with R factors < 0.1 indicating high structural accuracy .
- Mass spectrometry confirms molecular weight (e.g., [M+H]+ ion at m/z 273.1) .
Q. What are the common nucleophilic reactions involving the sulfonyl chloride group?
The sulfonyl chloride moiety undergoes nucleophilic substitution with amines (forming sulfonamides) or alcohols (forming sulfonate esters). For example:
- Reaction with primary amines in THF at 0–5°C yields sulfonamide derivatives, critical for drug discovery .
- Hydrolysis in aqueous NaOH produces sulfonic acids, requiring careful pH control to avoid decomposition .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., overlapping NMR signals) be resolved during structural elucidation?
Contradictions arise from dynamic effects (e.g., rotational barriers in sulfonyl groups) or impurities. Strategies include:
- 2D NMR techniques (e.g., HSQC, NOESY) to assign proton-carbon correlations and spatial interactions .
- Variable-temperature NMR to decouple overlapping signals by altering molecular mobility .
- X-ray crystallography as a definitive structural reference, resolving ambiguities in bond lengths (mean C–C = 0.013 Å) .
Q. What computational methods are used to predict the reactivity of this compound in drug design?
- Density Functional Theory (DFT) calculates electrophilicity indices for the sulfonyl chloride group, guiding reaction site predictions.
- Molecular docking evaluates binding affinities to biological targets (e.g., enzymes with nucleophilic residues like serine or cysteine) .
- MD simulations assess stability in physiological environments, including solvation effects on hydrolysis rates .
Q. How do reaction conditions influence regioselectivity in multi-step syntheses involving this compound?
Regioselectivity in pyrazole functionalization is controlled by:
- Temperature : Higher temperatures favor thermodynamic control (e.g., para-substitution on chlorophenyl via resonance stabilization).
- Catalysts : Lewis acids (e.g., AlCl₃) direct sulfonation to electron-rich positions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms .
Q. What strategies mitigate instability of the sulfonyl chloride group during storage or handling?
- Storage : Under inert atmosphere (argon) at –20°C to prevent hydrolysis.
- Stabilizers : Addition of molecular sieves to absorb moisture .
- Derivatization : Immediate conversion to stable sulfonamides for long-term use in biological assays .
Q. How is the compound’s bioactivity evaluated in preclinical studies?
- In vitro assays : Enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) using IC₅₀ measurements .
- Cell viability assays (e.g., MTT) assess cytotoxicity against cancer cell lines (e.g., HeLa), with EC₅₀ values compared to controls .
- Pharmacokinetic studies in rodent models quantify metabolic stability (t₁/₂) and bioavailability via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
